

Application Notes and Protocols for In Vivo Use of USP7 Inhibitors

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Compound of Interest

Compound Name: *Usp7-IN-3*

Cat. No.: *B8103385*

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Introduction

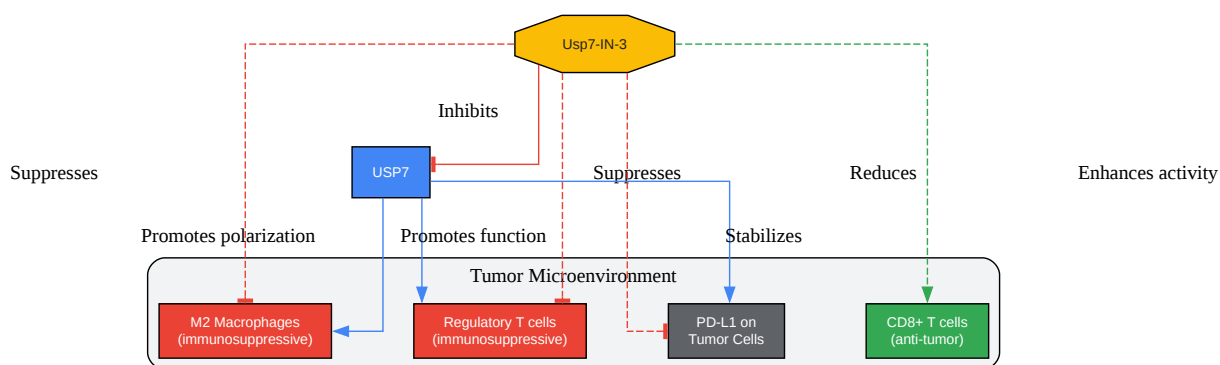
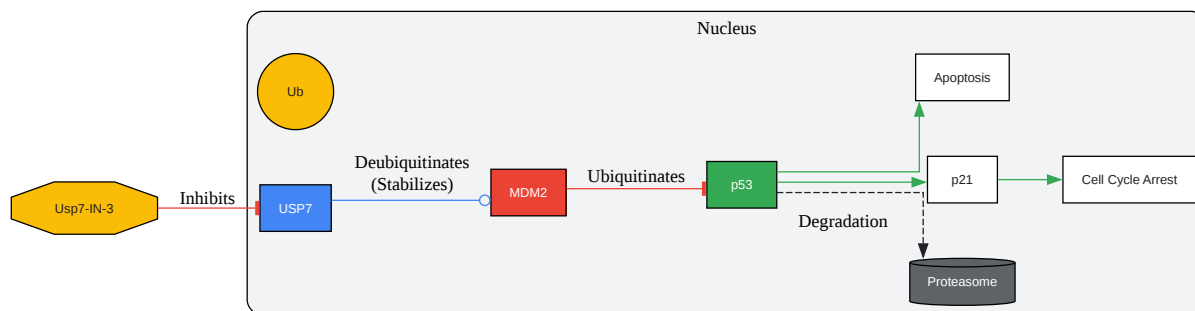
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in crucial cellular processes, including cell cycle control, DNA damage repair, and immune response.[1][2][3] Its dysregulation has been implicated in the progression of various cancers, making it an attractive therapeutic target.[3][4][5] This document provides detailed application notes and protocols for the in vivo use of USP7 inhibitors, with a focus on providing a starting point for researchers working with novel compounds such as **Usp7-IN-3**. While specific in vivo dosage data for **Usp7-IN-3** is not publicly available, this guide summarizes data from structurally related and well-characterized USP7 inhibitors, P5091 and GNE-6776, to inform initial experimental design.

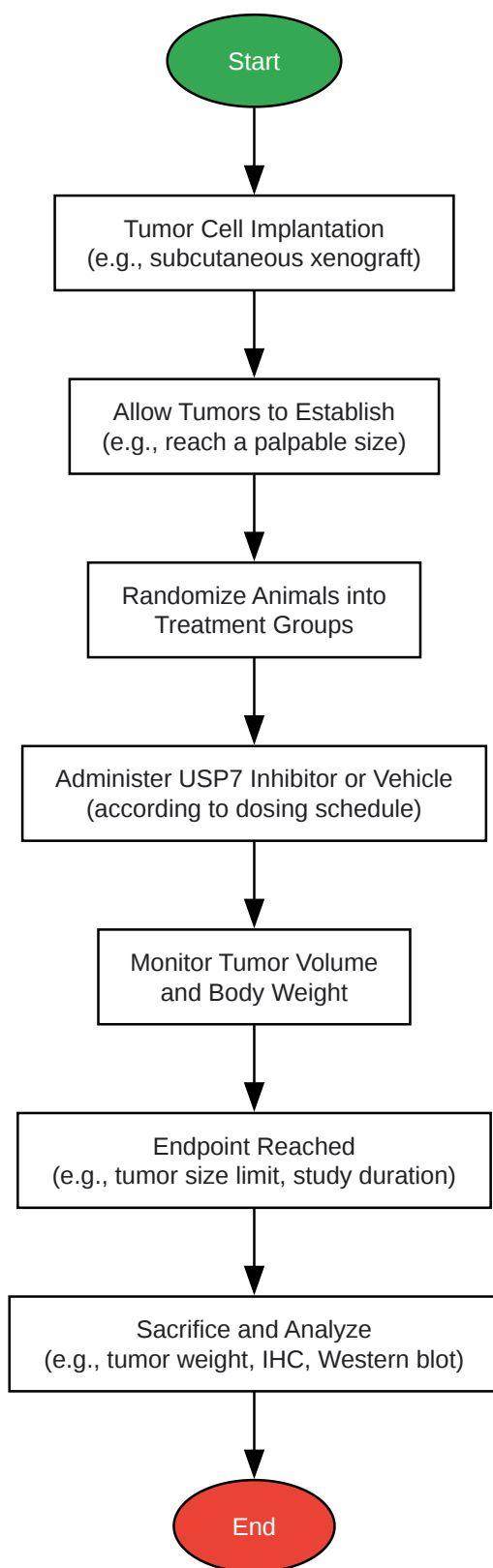
Mechanism of Action

USP7 exerts its primary oncogenic effects through the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[4][6] By inhibiting USP7, small molecules prevent the deubiquitination of MDM2, leading to its degradation. This, in turn, stabilizes p53, allowing it to transcriptionally activate downstream targets that induce cell cycle arrest and apoptosis.[4][6] Beyond the p53-MDM2 axis, USP7 inhibition has been shown to impact other cancer-related pathways, including Wnt/ β -catenin and PI3K/AKT/mTOR, and to modulate the tumor microenvironment by affecting immune cells.[1][4]

Signaling Pathways

Below are diagrams illustrating the key signaling pathways affected by USP7 inhibition.





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